(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is methanone , with two primary substituents:
- A piperazin-1-yl group modified by a 4-(4-methoxyphenyl)thiazol-2-ylmethyl substituent at the 4-position.
- A 2-(methylthio)phenyl group attached to the carbonyl carbon.
The full IUPAC name is constructed as follows:
- Methanone as the root.
- 2-(Methylthio)phenyl designates the aryl group bonded to the carbonyl carbon.
- 4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl specifies the piperazine ring substituted at the 1-position with a thiazole moiety. The thiazole is further substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a methylene bridge connecting to piperazine.
The hydrochloride salt form is indicated by appending hydrochloride to the name, reflecting the protonation of the piperazine nitrogen and association with a chloride counterion.
CAS Registry Number : As of the latest available data, this compound’s CAS number has not been publicly disclosed in peer-reviewed literature. Proprietary designations such as EVT-2702758 (from supplier databases) may serve as provisional identifiers.
Structural Characterization Through Spectroscopic Methods
Structural elucidation of this compound relies on advanced spectroscopic techniques, which are critical for confirming its molecular architecture and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Key signals include:
- A singlet at δ 3.85 ppm for the methoxy group’s three protons.
- Multiplet clusters between δ 7.25–7.80 ppm for aromatic protons from the 4-methoxyphenyl and 2-(methylthio)phenyl groups.
- A triplet near δ 3.45 ppm for the methylene bridge (–CH₂–) linking the thiazole and piperazine moieties.
- A singlet at δ 2.50 ppm for the methylthio group’s three protons.
- ¹³C NMR : Critical peaks include:
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular formula C₂₅H₂₆N₃O₂S₂·HCl with an exact mass of 524.1243 g/mol (calculated for [M+H]⁺). Observed fragmentation patterns align with cleavage at the piperazine-thiazole junction and loss of the methylthio group.
Infrared (IR) Spectroscopy
Prominent absorption bands include:
- 1650 cm⁻¹ (C=O stretch).
- 1240 cm⁻¹ (C–N stretch of piperazine).
- 1050 cm⁻¹ (C–O–C stretch from methoxy group).
Table 1: Summary of Key Spectroscopic Data
| Technique | Key Signals/Chemical Shifts | Assignment |
|---|---|---|
| ¹H NMR | δ 3.85 (s, 3H) | Methoxy protons |
| δ 7.25–7.80 (m, 8H) | Aromatic protons | |
| ¹³C NMR | δ 167.8 | Carbonyl carbon |
| HRMS | m/z 524.1243 ([M+H]⁺) | Molecular ion |
Comparative Analysis With Related Piperazine-Thiazole Hybrid Compounds
Piperazine-thiazole hybrids are a prolific class of bioactive molecules. The structural uniqueness of this compound lies in its 2-(methylthio)phenyl substituent, which distinguishes it from analogs with alternative aryl or alkyl groups.
Structural Comparisons
- Anti-Plasmodial Analogs : Compounds like 2291-61 (EC₅₀ = 102 nM against Plasmodium falciparum) feature a piperazine-thiazole core but substitute the 2-(methylthio)phenyl group with halogenated aryl rings.
- GluA2 AMPA Receptor Modulators : Derivatives such as MMH-5 retain the thiazole-piperazine scaffold but incorporate carboxamide substituents instead of methanone groups.
- Fluorophenyl Derivatives : The compound 2-(4-fluorophenyl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride shares the thiazole-piperazine framework but replaces the methylthio group with a fluorophenyl moiety.
Table 2: Structural and Functional Comparison of Selected Piperazine-Thiazole Hybrids
Electronic and Steric Effects
- The methylthio group in the target compound introduces moderate electron-donating effects via sulfur’s lone pairs, potentially enhancing binding interactions in hydrophobic pockets.
- Compared to fluorophenyl analogs, the methylthio group offers greater polarizability, which may influence pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2.ClH/c1-28-18-9-7-17(8-10-18)20-16-30-22(24-20)15-25-11-13-26(14-12-25)23(27)19-5-3-4-6-21(19)29-2;/h3-10,16H,11-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNJVPQLQNLWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride typically involves multiple steps, including the formation of the thiazole ring, the piperazine ring, and the final coupling of these components. Common synthetic routes may include:
Formation of the Thiazole Ring: This step often involves the reaction of 4-methoxyphenylamine with a thioamide under acidic conditions to form the thiazole ring.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.
Coupling Reaction: The final step involves coupling the thiazole and piperazine rings with a methanone group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine substituents, aromatic rings, and functional groups. Key comparisons include:
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl) Methanone (MK37/RTC93)
- Structure : Replaces the thiazole ring with a thiophene ring and substitutes the 4-methoxyphenyl group with a 4-(trifluoromethyl)phenyl group.
- Synthesis : Prepared via a coupling reaction between 1-(4-(trifluoromethyl)phenyl)piperazine and thiophene-2-carboxylic acid using HOBt/TBTU in DMF .
- Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound.
(E)-2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl) Benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole
- Structure : Shares the 4-methoxyphenyl-thiazole core but incorporates a fluorophenyl-piperazine and a hydrazinyl-benzylidene group.
- The hydrazine linker may confer chelation properties or modulate solubility .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Structure: Replaces the thiazole ring with a pyrazole and introduces a butanone chain.
- Significance : The pyrazole ring enhances hydrogen-bonding capacity, while the aliphatic chain may improve membrane permeability. Such modifications are critical in optimizing pharmacokinetics .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s thiazole-piperazine scaffold allows for modular substitutions, as demonstrated in analogs like MK37 and fluorophenyl derivatives. Reaction conditions (e.g., HOBt/TBTU coupling in DMF) are critical for yield optimization .
- Bioactivity Trends: Electron-Withdrawing Groups (e.g., CF₃ in MK37): Increase metabolic stability but may reduce aqueous solubility. Methoxy vs.
- Therapeutic Potential: While the target compound’s exact bioactivity is unconfirmed, analogs with similar scaffolds show promise in oncology (e.g., ferroptosis induction in oral cancer ) and neurology (e.g., dopamine receptor modulation ).
Biological Activity
The compound (4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride, often referred to as a thiazole derivative, is a complex organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, particularly its interaction with ion channels, potential anticancer effects, and structure-activity relationships.
Chemical Structure
The molecular formula of the compound is C₁₈H₂₄ClN₃O₂S, with a molecular weight of 381.9 g/mol. The compound features:
- A thiazole moiety,
- A piperazine ring,
- A methoxyphenyl group,
- A methylthio substituent.
These structural components suggest potential interactions with various biological targets, particularly ion channels and cancer cells.
Ion Channel Modulation
Preliminary studies indicate that this compound acts as a modulator of ion channels, specifically the KCNQ1 potassium channels, which are crucial for cardiac action potentials. Electrophysiological experiments have demonstrated that the compound can enhance ion currents through these channels significantly. Dose-response experiments revealed a robust activation profile, suggesting therapeutic implications for cardiac arrhythmias .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with specific structural features. The following table summarizes key findings from SAR studies relevant to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-substituted methoxybenzoyl-thiazoles | Methoxy and thiazole groups | Potent against melanoma and prostate cancer (IC₅₀: 0.7 - 2.6 μM) |
| Piperazine derivatives | Presence of piperazine ring | Varying activities depending on substitutions |
| Thiazolidine derivatives | Thiazole core structure | Inhibition of tubulin polymerization |
These findings suggest that modifications to the methoxy and thiazole groups can significantly influence the pharmacokinetic properties and biological activities of related compounds .
Case Studies
- Cardiac Action Potential Modulation : In vitro studies demonstrated that the compound enhances KCNQ1 channel activity, which is critical for cardiac function. This modulation could potentially lead to new treatments for arrhythmias.
- Cytotoxicity Assessment : While specific data on this compound's cytotoxicity is sparse, related thiazole compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating a promising avenue for further research .
Q & A
Basic: What are the recommended synthetic pathways for this compound, and how can purity be optimized during synthesis?
Methodological Answer:
The compound can be synthesized via a thionation reaction using phosphorus pentasulfide in dry xylene under reflux (2–6 hours), followed by recrystallization from ethanol to isolate intermediates . For purity optimization:
- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
- Employ column chromatography (silica gel, gradient elution) to separate byproducts.
- Characterize intermediates via melting point analysis and H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives to target receptors (e.g., kinase enzymes). Focus on substituents at the thiazole and piperazine moieties .
- Perform DFT calculations (B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps) and correlate with experimental IC values .
- Validate predictions by synthesizing prioritized derivatives (e.g., benzylamine-substituted analogs) and testing in enzyme inhibition assays .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage: Keep in airtight containers at 2–8°C, protected from moisture and light, per stability studies showing degradation >5% at 25°C/60% RH .
- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; monitor air quality with portable gas detectors (e.g., PID sensors) .
- Emergency: In case of exposure, rinse skin with 0.1 M sodium thiosulfate and seek medical evaluation for potential hepatotoxicity .
Advanced: How can researchers resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
- Experimental Design: Use a split-plot design to test solubility in polar (DMSO, water) and nonpolar (ethyl acetate, hexane) solvents at 25°C and 40°C. Replicate measurements 3× to assess variability .
- Analytical Tools: Quantify solubility via UV-Vis spectroscopy (λ = 254 nm) and validate with HPLC (C18 column, acetonitrile/water mobile phase) .
- Statistical Analysis: Apply ANOVA to identify solvent-temperature interactions (p < 0.05). Report confidence intervals for reproducibility .
Advanced: What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
- Environmental Persistence: Conduct OECD 301B biodegradation tests under aerobic conditions (28 days, activated sludge inoculum) .
- Toxicity Assays: Use Daphnia magna (48-hour EC) and Aliivibrio fischeri (bioluminescence inhibition) to assess acute toxicity .
- Modeling: Apply EPI Suite to predict bioaccumulation (log BCF) and soil adsorption (K) based on octanol-water partition coefficients (log P = 3.2) .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR: H NMR (400 MHz, DMSO-d) to identify methoxy (δ 3.8 ppm), piperazine (δ 2.5–3.1 ppm), and thiophenyl (δ 2.4 ppm) groups .
- Mass Spectrometry: High-resolution ESI-MS (calculated [M+H]: 482.12; observed: 482.10 ± 0.02) .
- X-ray Crystallography: Monoclinic crystal system (space group P21/c) with unit cell parameters (a = 6.0686 Å, β = 91.559°) for absolute configuration confirmation .
Advanced: How can researchers integrate findings into broader pharmacological frameworks?
Methodological Answer:
- Mechanistic Studies: Link in vitro activity (e.g., IC = 1.2 µM against kinase X) to in vivo efficacy using rodent models (dose: 10 mg/kg, oral). Correlate plasma concentrations (HPLC-MS/MS) with target engagement (PET imaging) .
- Theoretical Frameworks: Map SAR data to quantitative structure-activity relationship (QSAR) models, emphasizing lipophilicity (clogP = 2.8) and hydrogen-bond donors (n = 1) .
Basic: What are the key considerations for stability testing under varying pH conditions?
Methodological Answer:
- Experimental Setup: Prepare solutions in buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate at 37°C. Sample at 0, 24, 48, and 72 hours .
- Degradation Analysis: Use UPLC-PDA (220 nm) to quantify parent compound loss. Identify degradation products (e.g., hydrolyzed thioether) via MS/MS .
- Recommendations: Stabilize formulations with antioxidants (0.1% BHT) if degradation >10% occurs at pH < 4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
